molecular formula C9H8O3 B3021526 7-hydroxy-2,3-dihydro-4H-chromen-4-one CAS No. 76240-27-2

7-hydroxy-2,3-dihydro-4H-chromen-4-one

Numéro de catalogue: B3021526
Numéro CAS: 76240-27-2
Poids moléculaire: 164.16 g/mol
Clé InChI: XJWBVGDAFGVJEG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

7-hydroxy-2,3-dihydro-4H-chromen-4-one is a useful research compound. Its molecular formula is C9H8O3 and its molecular weight is 164.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

7-Hydroxychroman-4-one, also known as 7-Hydroxy-2,3-dihydrochromen-4-one or 7-hydroxy-2,3-dihydro-4H-chromen-4-one, is a heterobicyclic compound that plays a significant role in medicinal chemistry . It exhibits a wide range of biological activities, suggesting that it interacts with multiple targets. These targets include various enzymes and receptors involved in processes such as inflammation, oxidation, and cell proliferation .

Mode of Action

For example, it may inhibit the activity of certain enzymes, thereby altering the biochemical pathways they are involved in .

Biochemical Pathways

7-Hydroxychroman-4-one affects several biochemical pathways due to its diverse biological activities. For instance, it has been shown to exhibit anti-inflammatory activity, suggesting that it may interfere with the biochemical pathways involved in inflammation . Additionally, it has been reported to have antioxidant activity, indicating that it may play a role in the body’s defense against oxidative stress .

Pharmacokinetics

Given its diverse biological activities, it is likely that it is well-absorbed and distributed throughout the body to interact with its various targets .

Result of Action

The result of 7-Hydroxychroman-4-one’s action is a change in the physiological processes associated with its targets. For example, its anti-inflammatory activity can lead to a reduction in inflammation, while its antioxidant activity can help protect cells from oxidative damage .

Action Environment

The action of 7-Hydroxychroman-4-one can be influenced by various environmental factors. For instance, the presence of other compounds can affect its absorption and distribution. Additionally, factors such as pH and temperature can influence its stability and efficacy .

Propriétés

IUPAC Name

7-hydroxy-2,3-dihydrochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O3/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-2,5,10H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJWBVGDAFGVJEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1=O)C=CC(=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30445980
Record name 7-hydroxy-2,3-dihydro-4H-chromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30445980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76240-27-2
Record name 7-hydroxy-2,3-dihydro-4H-chromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30445980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-hydroxy-3,4-dihydro-2H-1-benzopyran-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a stirred 2 M solution of sodium hydroxide (500 mL, 1000 mmol) at 5° C. was added 3-chloro-1-(2,4-dihydroxyphenyl)propan-1-one (Preparation 2A, 13.6 g, 67.9 mmol) in one portion. The solution was warmed to room temperature over 2 h, re-cooled to 5° C., and the pH was adjusted to ˜2 with 6 M aqueous sulfuric acid (˜50 mL). An orange precipitant formed which was collected by vacuum filtration and dried under reduced pressure. The filtrate was extracted with ethyl acetate (3×100 mL), washed with brine, and dried over anhydrous sodium sulfate. Concentration under reduced pressure gave an orange solid. The two recovered solids were combined to give 7-hydroxychroman-4-one (9.0 g, 54.8 mmol, 81% yield). LC/MS M+1=165.0; 1H NMR (400 MHz, CDCl3) δ ppm 7.77 (1H, d, J=8.58 Hz), 6.45 (1H, dd, J=8.69, 2.31 Hz), 6.33 (1H, d, J=2.42 Hz), 5.62 (1H, br. s.), 4.33-4.66 (2H, m), and 2.58-2.90 (2H, m).
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
13.6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

The crude 3-chloro-1-(2,4-dihydroxy-phenyl)-propan-1-one (6.9 g) is dissolved in sodium hydroxide (2N, 100 mL) at 0° C. The solution is stirred for 2 h and acidified with HCl (5N) to pH=3. The mixture is extracted with ethyl acetate (3×50 mL). The combined organic phase is washed with brine and dried over sodium sulfate. After evaporation of solvent, 7-hydroxy-chroman-4-one is obtained as yellow solid: 1H NMR (400 MHz, MeOD) δ 7.70 (d, 1H, J=8.8 Hz), 6.47 (dd, 1H, J=2.4, 8.8 Hz), 6.30 (d, 1H, J=2.0 Hz), 4.47 (t, 2H, J=6.4 Hz), 2.70 (t, 2H, J=6.4 Hz).
Quantity
6.9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Under ice cooling, AlCl3 (3 molar equivalent) was added little by little to a solution composed of 11 g of resorcinol, 12.7 g of 2-chloropropionyl chloride and 120 ml of nitrobenzene. After the addition, the mixture was heated at 40° to 50° C. for 4 hours with stirring. The reaction mixture was worked up and purified in a customary manner to give 4.1 g of 2,3-dihydro-7-hydroxy-4-oxobenzopyran. The resulting compound was benzylated, reduced with sodium borohydride in methanol, and then methylated with methyl iodide in tetrahydrofuran in the presence of sodium hydride. In a customary manner, the methylated product was hydrogenated to give 1.7 g (yield 9.4%) of the desired product as a colorless liquid.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step Two
Quantity
12.7 g
Type
reactant
Reaction Step Three
Quantity
120 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-hydroxy-2,3-dihydro-4H-chromen-4-one
Reactant of Route 2
Reactant of Route 2
7-hydroxy-2,3-dihydro-4H-chromen-4-one
Reactant of Route 3
7-hydroxy-2,3-dihydro-4H-chromen-4-one
Reactant of Route 4
7-hydroxy-2,3-dihydro-4H-chromen-4-one
Reactant of Route 5
7-hydroxy-2,3-dihydro-4H-chromen-4-one
Reactant of Route 6
Reactant of Route 6
7-hydroxy-2,3-dihydro-4H-chromen-4-one
Customer
Q & A

Q1: What are the potential anticancer mechanisms of 7-hydroxychroman-4-one derivatives?

A1: Research suggests that certain derivatives of 7-hydroxychroman-4-one, specifically homoisoflavonoids, exhibit anticancer activity. For instance, auriculoside, a 7-hydroxychroman-4-one derivative, has demonstrated multi-target inhibitory effects against colorectal and breast cancer cell lines. In colorectal cancer, it inhibits cyclin-dependent kinase-6 []. In breast cancer, it targets the epidermal growth factor receptor and the mammalian target of rapamycin []. Other derivatives, like kaempferol 7-O-glucoside and quercetin 7-O-glucoside, have shown potential as single protein targeting agents against breast cancer [].

Q2: How does the structure of 7-hydroxychroman-4-one influence its biological activity?

A2: The structure of 7-hydroxychroman-4-one derivatives significantly impacts their biological activity. Studies indicate that modifications to the basic structure, such as the addition of specific functional groups, can alter their potency and selectivity towards different targets. For example, the presence of a 3-(3,4-dihydroxybenzyl) group in 7-hydroxychroman-4-one derivatives appears to be crucial for the inhibition of α-amylase and α-glucosidase, enzymes involved in carbohydrate metabolism []. This highlights the importance of structure-activity relationship (SAR) studies in optimizing the therapeutic potential of 7-hydroxychroman-4-one derivatives.

Q3: Can 7-hydroxychroman-4-one derivatives be used as potential antidiabetic agents?

A3: Yes, there is evidence suggesting potential antidiabetic effects of certain 7-hydroxychroman-4-one derivatives. Research indicates that Apis mellifera propolis extract (AMPE), which contains 7-hydroxychroman-4-one derivatives like 3-(3-(3,4-Dihydroxybenzyl)-7-hydroxychroman-4-one, shows promising α-amylase and α-glucosidase inhibition properties in vitro []. These enzymes play a crucial role in carbohydrate digestion and blood sugar regulation. Furthermore, in silico studies and molecular dynamic simulations have supported the potential of these compounds as α-amylase and α-glucosidase inhibitors [].

Q4: What synthetic approaches are used to obtain 7-hydroxychroman-4-one derivatives?

A5: Various synthetic strategies exist for obtaining 7-hydroxychroman-4-one derivatives. One approach involves the reaction of 7-hydroxychroman-4-one with aminoethylchlorides in the presence of potassium carbonate, acting as a Bronsted base catalyst. This reaction yields 7-aminoalkoxychromane-4-ones []. These intermediates can then be further reacted with a range of arylaldehydes using hydrochloric acid as a Bronsted acid catalyst to produce homoisoflavonoids, a class of 7-hydroxychroman-4-one derivatives with potential medicinal applications []. Another method focuses on the reaction of 5-alkyl-substituted resorcinols with specific reagents under microwave irradiation, leading to the formation of 2,2-dimethylchroman-4-one derivatives []. These synthetic routes highlight the versatility in obtaining a diverse array of 7-hydroxychroman-4-one derivatives for further research and development.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.